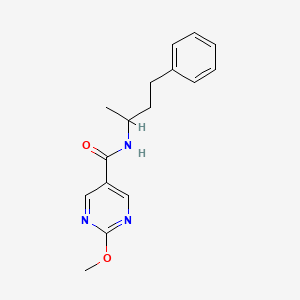

![molecular formula C21H18N2O7S B2487212 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 895447-12-8](/img/structure/B2487212.png)

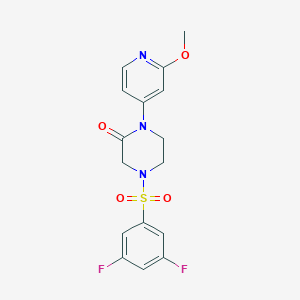

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of organic molecules that are synthesized for various applications, including medicinal chemistry and material science. The interest in such compounds often stems from their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves tandem oxidative aminocarbonylation reactions, utilizing palladium catalysis under specific conditions to achieve high yield and selectivity. For instance, Gabriele et al. (2006) described a new synthesis approach for dihydrobenzo[d]thiazines and related structures through a palladium-catalyzed process (Gabriele et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

A significant aspect of the scientific research surrounding this compound involves its synthesis and the formation of derivatives. For instance, Gabriele et al. (2006) developed a new synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives, highlighting the importance of this compound in creating new chemical structures. This process involved tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing stereoselectivity with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006). Similarly, Yavari et al. (2017) synthesized functionalized arylthio-acrylates and benzo[4,5]thiazolo[3,2-a]azepines from 2-methylbenzothiazole and acetylenic esters, indicating the compound's role in the creation of diverse chemical structures (Yavari et al., 2017).

Chemical Behavior and Reactions

The chemical behavior of the compound in various reactions is another area of interest. Sokolov et al. (2012) studied the behavior of a similar compound, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions, leading to the creation of various derivatives (Sokolov et al., 2012). Additionally, Labanauskas et al. (2000) synthesized compounds with anti-inflammatory activity, demonstrating the compound's potential in medicinal chemistry (Labanauskas et al., 2000).

Potential Biological Applications

While excluding drug use and dosage information, it's worth noting that some studies have explored the potential biological applications of similar compounds. For instance, Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019). This suggests a possible application in developing antimicrobial agents.

Propiedades

IUPAC Name |

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7S/c1-26-19(24)10-23-12-8-15-16(28-7-6-27-15)9-18(12)31-21(23)22-20(25)17-11-29-13-4-2-3-5-14(13)30-17/h2-5,8-9,17H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQDKBVCMEGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4COC5=CC=CC=C5O4)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)